molecular formula C7H5Br2I B2568731 3-Bromo-4-iodobenzyl bromide CAS No. 362529-52-0

3-Bromo-4-iodobenzyl bromide

Cat. No. B2568731
CAS RN: 362529-52-0
M. Wt: 375.829
InChI Key: DIFSVINSKXBNLI-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzyl bromide is a chemical compound with the IUPAC name 2-bromo-4-(bromomethyl)-1-iodobenzene . It has a molecular weight of 375.83 . The compound is typically stored at ambient temperature and is available in solid-crystal form .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-iodobenzyl bromide is 1S/C7H5Br2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3-Bromo-4-iodobenzyl bromide is a solid-crystal compound that is stored at ambient temperature . It has a molecular weight of 375.83 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the search results.

Scientific Research Applications

Structural and Catalytic Properties

3-Bromo-4-iodobenzyl bromide serves as a versatile reagent in organic synthesis, particularly in the development of dendritic materials and catalytic processes. It's notable for its structural significance in the study of methoxy derivatives of benzyl bromide, highlighting its potential use as a building block for more complex molecules. Structural determination of related compounds has been achieved through powder X-ray diffraction techniques, illustrating the importance of such halogenated benzyl bromides in elucidating structural properties of organic materials (Pan et al., 2005).

Furthermore, 3-Bromo-4-iodobenzyl bromide has been utilized in novel catalytic bromolactonization reactions of alkenoic acids, employing iodobenzene and Oxone® as a recyclable catalyst and terminal oxidant, respectively. This method demonstrates its effectiveness in synthesizing five-membered bromolactones under mild conditions, showcasing its application in the synthesis of cyclic organic structures with potential relevance in pharmaceutical and materials chemistry (He et al., 2011).

Photophysical and Photochemical Applications

The compound's derivatives have also found applications in photophysical and photochemical research. For instance, studies involving zinc phthalocyanine complexes substituted with new benzenesulfonamide derivative groups containing Schiff base reveal its potential in photodynamic therapy (PDT). Such compounds are characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Electrocatalysis and Bromination Reactions

Electrochemical studies demonstrate the utility of 3-Bromo-4-iodobenzyl bromide in bromination reactions, offering insights into the selective orientation of bromine atoms in alkyl aromatic compounds. These findings have implications for the synthesis of brominated organic molecules, which are crucial intermediates in various chemical syntheses. Such reactions elucidate the mechanism of bromination and highlight the role of electrocatalysis in organic transformations (Kulangiappar et al., 2014).

Safety and Hazards

3-Bromo-4-iodobenzyl bromide is classified as a dangerous compound. It has been assigned the signal word “Danger” and is associated with the hazard statements H302 and H314 . These statements indicate that the compound is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing and eye/face protection .

properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFSVINSKXBNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)-1-iodobenzene

CAS RN

362529-52-0
Record name 3-Bromo-4-iodobenzyl bromide
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